ML-298 Demonstrates >53-Fold PLD2 Selectivity, Eliminating Residual PLD1 Inhibition Observed with First-Generation PLD2 Probe VU0364739
ML-298 exhibits a >53-fold selectivity for PLD2 (cellular IC50 = 355 nM) over PLD1 (cellular IC50 >20,000 nM) and shows no inhibition of PLD1 at concentrations up to 20 µM. This represents a significant selectivity improvement over the first-generation PLD2-selective inhibitor VU0364739, which retains measurable PLD1 inhibition (cellular IC50 = 1,500 nM) and thus inhibits both isoforms at standard in vitro and in vivo exposure levels [1].
| Evidence Dimension | PLD1 inhibitory activity (residual off-target effect) |
|---|---|
| Target Compound Data | Cellular PLD1 IC50 >20,000 nM (no inhibition detected) |
| Comparator Or Baseline | VU0364739: Cellular PLD1 IC50 = 1,500 nM |
| Quantified Difference | >13-fold reduction in PLD1 inhibitory potency; effectively eliminates PLD1 engagement at relevant concentrations |
| Conditions | Cellular PLD activity assays using Calu-1 cells (PLD1) and HEK293 cells expressing GFP-PLD2 |
Why This Matters
For studies requiring unambiguous attribution of phenotypes to PLD2, ML-298 avoids the confounding dual inhibition seen with VU0364739, enabling cleaner isoform-specific functional dissection.
- [1] Scott SA, O'Reilly MC, Daniels JS, et al. Development of a Selective, Allosteric PLD2 Inhibitor. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. Updated 2013 Mar 14. View Source
